Superior Thermal Stability and Lower Volatility vs. N-Butylbenzenesulfonamide (NBBS): Boiling Point and Vapor Pressure Comparison
HPBSA exhibits a boiling point of 373.8 °C at 760 mmHg , substantially higher than the 314 °C reported for N-butylbenzenesulfonamide (NBBS) . This ~60 °C elevation in boiling point is consistent with stronger intermolecular hydrogen bonding conferred by the 2-hydroxypropyl group. Vapor pressure data further corroborate this: HPBSA is reported as 0 Pa at 25 °C (predicted) , whereas NBBS shows a measurable vapor pressure of approximately 0.0 ± 0.7 mmHg (≈ 0–93 Pa) at 25 °C . The commercial product Proviplast® 2102 (CAS 35325-02-1) is explicitly marketed as a 'high performance plasticizer for high temperature processing applications' possessing 'high temperature stability and low volatility' suitable for demanding extrusion processes .
| Evidence Dimension | Boiling point (atmospheric pressure) / Vapor pressure at 25 °C |
|---|---|
| Target Compound Data | Boiling point: 373.8 °C at 760 mmHg; Vapor pressure: 0 Pa at 25 °C (predicted) |
| Comparator Or Baseline | N-Butylbenzenesulfonamide (NBBS, CAS 3622-84-2): Boiling point 314 °C; Vapor pressure ~0–93 Pa at 25 °C |
| Quantified Difference | Δ Boiling point ≈ +60 °C; vapor pressure of HPBSA at least 2 orders of magnitude lower |
| Conditions | Physicochemical property data from supplier specifications and computational predictions. |
Why This Matters
For procurement in high-temperature extrusion (e.g., PA 6.6 processing above 280 °C), lower volatility reduces plasticizer loss, fuming, and mold deposit formation, directly improving process consistency and workplace safety relative to NBBS.
